(2E)-2-CYANO-3-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE
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Overview
Description
(2E)-2-CYANO-3-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including a cyano group, a methoxy group, and a trifluoromethyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of (2E)-2-CYANO-3-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE typically involves several steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the core structure: This involves the reaction of 4-fluorobenzyl alcohol with 3-methoxybenzaldehyde to form an intermediate compound.
Introduction of the cyano group: The intermediate is then reacted with a suitable cyanating agent, such as sodium cyanide, to introduce the cyano group.
Formation of the amide bond: The final step involves the reaction of the cyano-containing intermediate with 2-(trifluoromethyl)aniline under appropriate conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
(2E)-2-CYANO-3-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
(2E)-2-CYANO-3-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-3-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biological macromolecules.
Comparison with Similar Compounds
(2E)-2-CYANO-3-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE can be compared with other similar compounds, such as:
4-Methoxyphenethylamine: This compound shares the methoxy group but lacks the cyano and trifluoromethyl groups, resulting in different chemical reactivity and biological activity.
Methylcyclohexane: Although structurally different, this compound is used as a solvent and has different applications in industry.
Properties
IUPAC Name |
(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F4N2O3/c1-33-23-13-17(8-11-22(23)34-15-16-6-9-19(26)10-7-16)12-18(14-30)24(32)31-21-5-3-2-4-20(21)25(27,28)29/h2-13H,15H2,1H3,(H,31,32)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVLZHVXKZSNAM-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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